

(3R,8S,9S,12R)-Atazanavir HPLC-UV method development for quantification

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Compound of Interest

Compound Name: (3R,8S,9S,12R)-Atazanavir

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An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of **(3R,8S,9S,12R)-Atazanavir**

Abstract

This document provides a comprehensive guide to the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the antiretroviral drug **(3R,8S,9S,12R)-Atazanavir**. The method utilizes UV detection and is designed for application in quality control and routine analysis of atazanavir in bulk drug and pharmaceutical dosage forms. The entire protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines, is detailed. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable analytical method for atazanavir.

Introduction: The Rationale for Atazanavir Quantification

Atazanavir is a potent azapeptide protease inhibitor used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV-1) infection. As a BCS Class II drug, it exhibits low aqueous solubility and high permeability.[1] Ensuring the identity, purity, and strength of atazanavir in pharmaceutical products is critical for its therapeutic efficacy and patient safety. A validated, stability-indicating analytical method is therefore indispensable. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and formulation excipients.

This guide explains the causality behind the experimental choices, grounding the protocol in the physicochemical properties of atazanavir and established chromatographic principles.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is an iterative process. The strategy employed here is based on a systematic evaluation of the analyte's properties to achieve optimal chromatographic separation.

Physicochemical Properties of Atazanavir

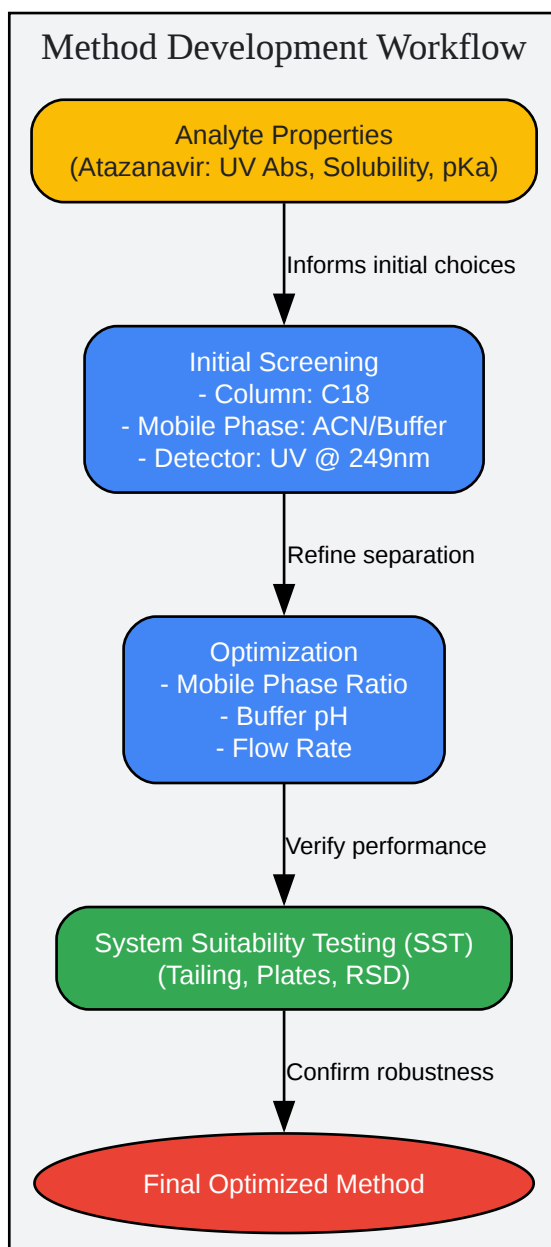
- **Structure:** Atazanavir (Molecular Formula: $C_{38}H_{52}N_6O_7$, Molecular Weight: 704.86 g/mol) is a large, complex molecule with multiple functional groups susceptible to degradation.[2]
- **Solubility:** It is slightly soluble in water, necessitating the use of organic solvents for sample and standard preparation.[3] Methanol and acetonitrile are common choices.[4][5]
- **UV Absorbance:** Atazanavir exhibits significant UV absorbance, making UV detection a suitable and cost-effective quantification technique. The maximum absorbance (λ_{max}) is typically observed between 247 nm and 255 nm.[6][7] For this method, a wavelength of 249 nm was selected to ensure high sensitivity and specificity.[3]

Chromatographic Parameter Selection

- **Stationary Phase:** A C18 (octadecylsilyl) column is the industry standard for the separation of non-polar to moderately polar compounds like atazanavir. A column with dimensions of 250

mm x 4.6 mm and a 5 μ m particle size provides a good balance of efficiency, resolution, and backpressure.[3][4][6]

- Mobile Phase:
 - Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
 - Aqueous Phase & pH Control: Atazanavir has multiple basic nitrogen atoms, making its retention sensitive to the pH of the mobile phase. To ensure consistent ionization and prevent peak tailing, the mobile phase should be buffered at an acidic pH. A pH of approximately 3.0-3.5, achieved with a phosphate or acetate buffer, is effective for protonating the basic sites, leading to sharp, symmetrical peaks.[3][8]
 - Elution Mode: An isocratic elution (constant mobile phase composition) is chosen for its simplicity, robustness, and suitability for routine quality control analysis.[6][8]



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Caption: Logical workflow for HPLC method development.

Protocol: Optimized HPLC-UV Method for Atazanavir Materials and Equipment

- Chemicals: Atazanavir reference standard, HPLC-grade acetonitrile, HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (OPA), and purified

water.

- Equipment: HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector. C18 column (250 mm x 4.6 mm, 5 μ m), analytical balance, pH meter, sonicator, and 0.45 μ m membrane filters.

Preparation of Solutions

- Buffer Preparation (0.05M KH_2PO_4 , pH 3.0): Dissolve 6.8 g of KH_2PO_4 in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 μ m membrane filter.
- Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 45:55 (v/v). Degas the solution by sonicating for 15 minutes before use.^[9]
- Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 25 mg of atazanavir reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 75, 100 $\mu\text{g/mL}$) by diluting the stock solution with the diluent.

Chromatographic Conditions

Parameter	Condition
HPLC Column	C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	0.05M KH ₂ PO ₄ Buffer (pH 3.0) : Acetonitrile (45:55 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 249 nm
Injection Volume	20 µL
Column Temperature	Ambient (or controlled at 30 °C for enhanced robustness)
Run Time	10 minutes

Table 1: Optimized Chromatographic Conditions.

System Suitability Testing (SST)

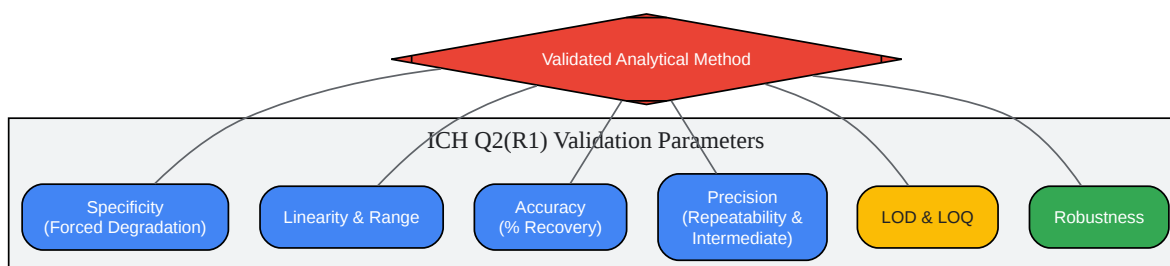
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for at least 30 minutes. Perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed ready for analysis if the following criteria are met.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 1.5
Theoretical Plates	> 2000
% RSD for Peak Area	≤ 2.0%
% RSD for Retention Time	≤ 1.0%

Table 2: System Suitability Test (SST) Acceptance Criteria.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guidelines.[10]



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Caption: Core parameters for method validation per ICH Q2(R1).

Specificity (Forced Degradation Studies)

To prove the method is stability-indicating, forced degradation studies are performed to ensure the atazanavir peak is resolved from any potential degradants.[11] Subject an atazanavir solution (e.g., 100 µg/mL) to the following stress conditions:

- Acid Hydrolysis: Add 1 mL of 0.1 N HCl, keep at 70°C for 3 hours, then neutralize.[12][13]
- Base Hydrolysis: Add 1 mL of 0.1 N NaOH, keep at 70°C for 3 hours, then neutralize.[12][13]
- Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at 70°C for 3 hours.[12][13]
- Thermal Degradation: Expose solid drug powder to 110°C for 3.5 hours.[12][13]
- Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples and an unstressed control. The method is specific if the atazanavir peak remains pure (assessed by peak purity analysis if a PDA detector is available) and is well-resolved from any degradation product peaks.

Linearity and Range

- Protocol: Analyze a series of atazanavir solutions over a concentration range of 10-100 µg/mL (n=3 replicates per concentration).
- Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r^2) must be ≥ 0.999 .

Accuracy

- Protocol: Perform recovery studies by spiking a placebo mixture (or sample matrix) with the atazanavir API at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 40, 50, and 60 µg/mL). Prepare and analyze three replicates for each level.
- Analysis: Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Nominal Concentration) * 100.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a %RSD of $\leq 2.0\%$ at each level.[9]

Precision

- Repeatability (Intra-day Precision): Prepare and analyze six independent samples of atazanavir at 100% of the target concentration (e.g., 50 µg/mL) on the same day, under the same conditions.
- Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
- Acceptance Criteria: The %RSD for the set of measurements must be $\leq 2.0\%$.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$
 - Where σ = the standard deviation of the y-intercept of the regression line.
 - Where S = the slope of the calibration curve.[3]

Robustness

- Protocol: Analyze a standard solution while making small, deliberate variations to the method parameters.
 - Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
 - Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
 - Mobile Phase Composition: $\pm 2\%$ organic content (e.g., 53% and 57% ACN).
- Analysis: Evaluate the impact on system suitability parameters (retention time, tailing factor, theoretical plates).
- Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the method's reliability during normal usage.[3]

Results and Discussion: Typical Validation Data

The described method, when validated, consistently meets all ICH requirements. A summary of typical results is presented below.

Validation Parameter	Result	Acceptance Criteria
Specificity	No interference from degradants or placebo	Well-resolved peaks
Linearity Range	10 - 100 µg/mL	-
Correlation Coefficient (r ²)	0.9995	≥ 0.999
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (% RSD)		
Repeatability	0.65%	≤ 2.0%
Intermediate Precision	0.98%	≤ 2.0%
LOD	0.9 µg/mL	Report Value
LOQ	3.0 µg/mL	Report Value
Robustness	All SST parameters passed under varied conditions	SST criteria must be met

Table 3: Summary of Typical Method Validation Results.

The forced degradation studies typically show that atazanavir is most susceptible to alkaline and oxidative conditions, with less degradation under acidic and photolytic stress.^{[4][14]} The successful separation of the main atazanavir peak from the degradation products confirms the stability-indicating nature of the method.

Conclusion

The HPLC-UV method detailed in this application note is simple, rapid, accurate, and precise for the quantification of **(3R,8S,9S,12R)-Atazanavir**. The comprehensive validation demonstrates its adherence to ICH guidelines, confirming its suitability for routine quality control analysis and stability studies of atazanavir in bulk and pharmaceutical dosage forms. The systematic, science-driven approach to its development ensures robustness and reliability in a laboratory setting.

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